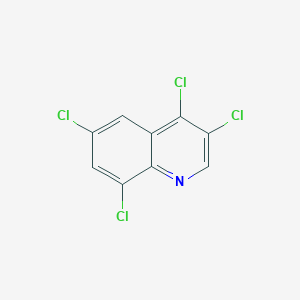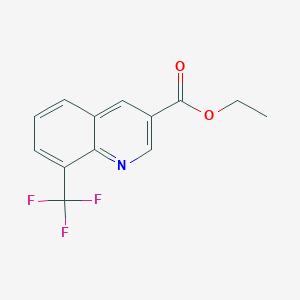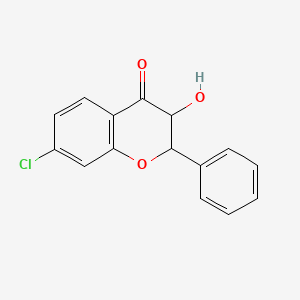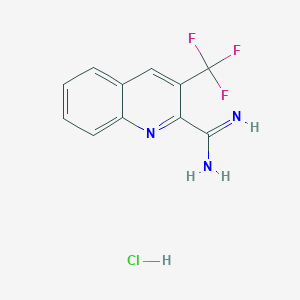
3,4,6,8-Tetrachloroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6,8-Tetrachloroquinoline is a chlorinated derivative of quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of four chlorine atoms at the 3rd, 4th, 6th, and 8th positions of the quinoline ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6,8-Tetrachloroquinoline typically involves the chlorination of quinoline derivatives. One common method includes the reaction of quinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,6,8-Tetrachloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form quinoline derivatives with different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Major Products:
Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.
Reduction: Less chlorinated quinoline derivatives.
Oxidation: Quinoline derivatives with higher oxidation states.
Wissenschaftliche Forschungsanwendungen
3,4,6,8-Tetrachloroquinoline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4,6,8-Tetrachloroquinoline involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
- 4,6,7-Trichloroquinoline
- 5,6,7,8-Tetrachloroquinoline
- 7-Fluoro-5,6,8-trichloroquinoline
- 5-Fluoro-6,7,8-trichloroquinoline
- 6,7-Difluoro-5,8-dichloroquinoline
Comparison: 3,4,6,8-Tetrachloroquinoline is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Compared to other chlorinated quinolines, it exhibits different reactivity and potential biological activities. For instance, the presence of chlorine atoms at the 3rd and 8th positions can influence its binding affinity to molecular targets, making it a valuable compound for research .
Eigenschaften
CAS-Nummer |
25771-78-2 |
|---|---|
Molekularformel |
C9H3Cl4N |
Molekulargewicht |
266.9 g/mol |
IUPAC-Name |
3,4,6,8-tetrachloroquinoline |
InChI |
InChI=1S/C9H3Cl4N/c10-4-1-5-8(13)7(12)3-14-9(5)6(11)2-4/h1-3H |
InChI-Schlüssel |
FNBPXWGIMSSKLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=NC=C(C(=C21)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B11849587.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-boronic Acid Pinacol Ester](/img/structure/B11849598.png)




![[6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11849632.png)






![N-Benzyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11849681.png)
